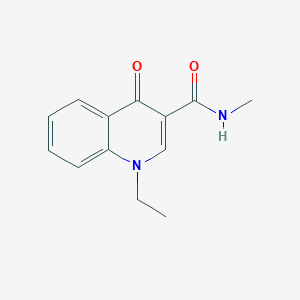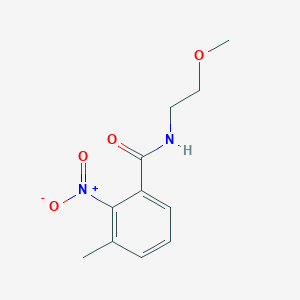![molecular formula C17H22N4OS B4583716 N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)
N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of amine compounds with thiocyanates or isothiocyanates. One of the common methods for synthesizing thiourea derivatives includes the use of phase-transfer catalysts to facilitate the reaction under mild conditions, leading to high yields of the desired products. For example, N-(4-acetylphenyl)-N′-(2-nitrobenzoyl)-thiourea was synthesized using PEG-400 as the phase-transfer catalyst, highlighting the effectiveness of this approach in thiourea synthesis (Hu et al., 2016).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is determined using various spectroscopic techniques and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and the overall geometry of the compound. The crystal structure analysis of similar thiourea derivatives reveals monoclinic systems with specific space groups, indicating the presence of strong intramolecular and intermolecular interactions that influence the stability and reactivity of the compound (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including cycloaddition reactions, which are crucial for synthesizing heterocyclic compounds. For instance, 3-(4-acetylphenyl)sydnone undergoes cycloaddition with dimethyl acetylene dicarboxylate to yield pyrazole derivatives, demonstrating the versatility of thiourea compounds in organic synthesis (Hunnur et al., 2005).
Physical Properties Analysis
The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including its role as a ligand in coordination chemistry or its utility in material science.
Chemical Properties Analysis
Thiourea derivatives exhibit a range of chemical properties, including their ability to act as ligands, forming complexes with metal ions. This property is particularly useful in the development of sensors and in catalysis. The selective recognition of metal ions, such as Hg2+, by thiourea derivatives underscores their potential in environmental monitoring and remediation efforts (Hu et al., 2016).
科学的研究の応用
Plant Growth Regulation and Metal Ion Recognition
- Research has shown that certain thiourea derivatives exhibit considerable plant growth regulatory properties. For example, a study by Hu et al. (2016) detailed the synthesis and characterization of a related compound, highlighting its selective recognition for Hg2+ ions over other metal ions in DMSO solutions, suggesting applications in both agriculture and environmental monitoring Hu, Li, Qi, & Sun, 2016.
Antibacterial and Antifungal Activities
- Thiourea derivatives have been synthesized for their potential antibacterial and antifungal activities. For instance, Fathalla, Awad, and Mohamed (2005) synthesized 2-thiouracil-5-sulphonamide derivatives showing these properties, indicating the potential for developing new antimicrobial agents Fathalla, Awad, & Mohamed, 2005.
特性
IUPAC Name |
3-(4-acetylphenyl)-1-methyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-11-16(12(2)21(5)19-11)10-20(4)17(23)18-15-8-6-14(7-9-15)13(3)22/h6-9H,10H2,1-5H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABQTOKGULTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=S)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylphenyl)-1-methyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4583635.png)

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4583643.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4583650.png)
methanone](/img/structure/B4583657.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4583674.png)
![3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)
![ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4583696.png)
![2,6-dichlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B4583704.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-{[5-(4,5-dimethyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583743.png)